molecular formula C17H15NO5S B2650200 N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 897617-84-4

N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2650200
CAS No.: 897617-84-4
M. Wt: 345.37
InChI Key: DLBUZCNBPZOBKH-UHFFFAOYSA-N
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Description

“N-(3-Hydroxypropyl)phthalimide” is a chemical compound used in laboratory settings . It’s a derivative of phthalimide and has a molecular formula of C11H11NO3 . It’s often used as a standard in the synthesis of phthalimide derivatives .


Synthesis Analysis

The synthesis of “N-(3-Hydroxypropyl)phthalimide” involves mixing phthalic anhydride and propanolamine and heating at 160-180 °C for 4 hours . It’s also used as a standard in the synthesis of phthalimide derivatives at high-temperature, high-pressure, and H2O/EtOH mixtures as the solvent .


Molecular Structure Analysis

The synthetic method for preparing “N-(3-hydroxypropyl) 3α,12α-dihydroxy-5β-cholan-24-amide” can lead to the formation of at least three different crystal forms – an anhydrous compound and two monohydrates . The first monohydrate, C27H47NO4 · H2O, crystallizes in orthorhombic space group P212121 with cell parameters: a = 7.1148(2), b = 18.1775(5), c = 20.1813(6), Z = 4 .


Chemical Reactions Analysis

“N-(3-Hydroxypropyl)phthalimide” is a promising catalyst in aerobic oxidation of hydrocarbons to corresponding hydroperoxides . It’s often used together with various red-ox promoters that initiate the formation of phthalimido-N-oxyl (PINO) radicals .


Physical and Chemical Properties Analysis

“N-(3-Hydroxypropyl)phthalimide” has a melting point of 75°C to 80°C . It’s a solid at room temperature and has a molecular weight of 205.213 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, a compound related to anthracene sulfonamides, has applications in chemical synthesis and understanding chemical reactions. For instance, its analogs are involved in the synthesis of protected β-amino acids through the addition of Reformatsky reagents to N-sulfonylimines, demonstrating a method for synthesizing amino acid derivatives with potential implications in drug development and biochemical research Robinson & Wyatt, 1993.

Chemical Trapping and Detection

Another significant application of related anthracene derivatives is their role in detecting reactive oxygen species (ROS) within biological systems. The synthesis of hydrophilic and non-ionic anthracene derivatives, like N,N′-di-(2,3-dihydroxypropyl)-9,10-anthracenedipropanamide, has been reported for efficient singlet molecular oxygen trapping. Such compounds offer valuable tools for investigating oxidative stress and cellular damage, highlighting their importance in biological and medical research Martinez et al., 2006.

Photocatalytic Applications

Furthermore, the photocatalytic properties of sulfonamide antibiotics and their degradation have been explored, indicating the potential of similar anthracene-based compounds in environmental applications. Research on the photocatalytic oxidation of sulfonamides by TiO2 microspheres, for example, could inform the design of water treatment processes that degrade persistent organic pollutants Guo et al., 2012.

Catalysis and Drug Resistance

Studies on dihydropteroate synthase, targeted by sulfonamide antibiotics, offer insights into catalysis mechanisms and drug resistance development. Understanding the interaction between sulfonamides and their target enzymes can guide the design of new antibiotics to combat resistant bacterial strains, demonstrating the broader implications of research on anthracene sulfonamides Yun et al., 2012.

Properties

IUPAC Name

N-(3-hydroxypropyl)-9,10-dioxoanthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c19-9-3-8-18-24(22,23)11-6-7-14-15(10-11)17(21)13-5-2-1-4-12(13)16(14)20/h1-2,4-7,10,18-19H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBUZCNBPZOBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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